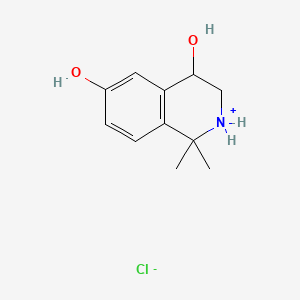
1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride is a chemical compound with a complex structure It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride typically involves multiple steps. One common method includes the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to produce N-acetyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of industrial-grade catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products are typically oxidized derivatives of the isoquinoline ring.
Reduction: The major products are reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: The major products are substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-1,6-dimethyl-4-(1-methylethyl)naphthalene: Similar in structure but differs in the substitution pattern on the naphthalene ring.
1,1-Dimethyltetralin: Another similar compound with a different substitution pattern.
Uniqueness
1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
72511-89-8 |
|---|---|
Fórmula molecular |
C11H16ClNO2 |
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
1,1-dimethyl-3,4-dihydro-2H-isoquinolin-2-ium-4,6-diol;chloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2)9-4-3-7(13)5-8(9)10(14)6-12-11;/h3-5,10,12-14H,6H2,1-2H3;1H |
Clave InChI |
QXSZOMMIBBHJDR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=C(C=C2)O)C(C[NH2+]1)O)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




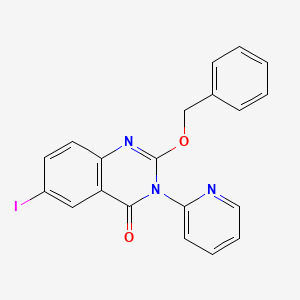
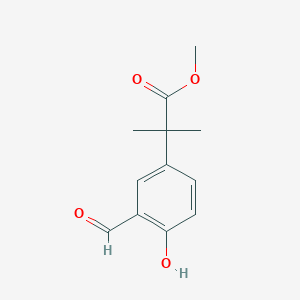

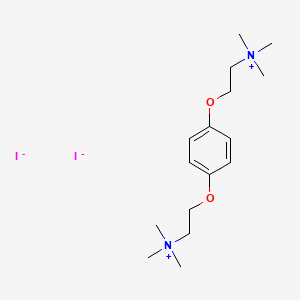
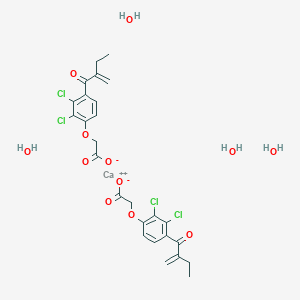
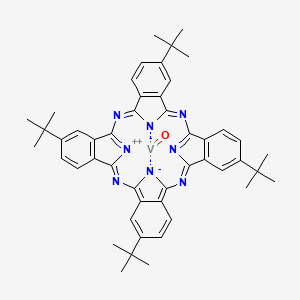

![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)

![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide](/img/structure/B13776601.png)


